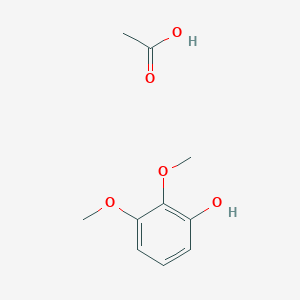
Acetic acid;2,3-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; 2,3-dimethoxyphenol is an organic compound that belongs to the class of phenolic acids Phenolic acids are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 2,3-dimethoxyphenol can be achieved through several methods. One common method involves the esterification of phenolic compounds. For instance, the Fries rearrangement and the Bamberger rearrangement are notable synthetic routes for phenols . Additionally, hydrolysis of phenolic esters or ethers and reduction of quinones are other methods used in the laboratory .
Industrial Production Methods: Industrial production of acetic acid typically involves the carbonylation of methanol. The process includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide then reacts with carbon monoxide to produce acetyl iodide.
- Finally, acetyl iodide is hydrolyzed to yield acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid; 2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated phenols and ethers
Wissenschaftliche Forschungsanwendungen
Acetic acid; 2,3-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of acetic acid; 2,3-dimethoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It modulates the activity of antioxidant enzymes and inhibits the production of pro-inflammatory cytokines
Vergleich Mit ähnlichen Verbindungen
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2,6-Dimethoxyphenol: A phenolic compound with two methoxy groups attached to the benzene ring.
Acetophenone: A phenolic compound with a ketone group attached to the benzene ring
Comparison:
Uniqueness: Acetic acid; 2,3-dimethoxyphenol is unique due to the presence of both acetic acid and dimethoxyphenol moieties, which confer distinct chemical properties and reactivity.
Chemical Properties: Compared to phenol, acetic acid; 2,3-dimethoxyphenol has enhanced antioxidant properties due to the presence of methoxy groups.
Applications: While phenol and acetophenone are widely used in the chemical industry, acetic acid; 2,3-dimethoxyphenol has specific applications in medicinal chemistry and industrial processes
Eigenschaften
CAS-Nummer |
61599-20-0 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
acetic acid;2,3-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-10-7-5-3-4-6(9)8(7)11-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
NXSMKJXSHNZCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=CC(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


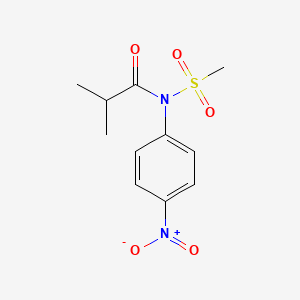


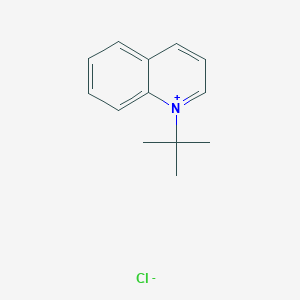
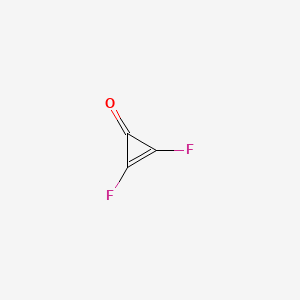
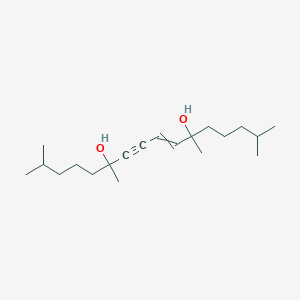
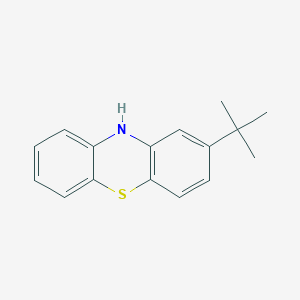
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
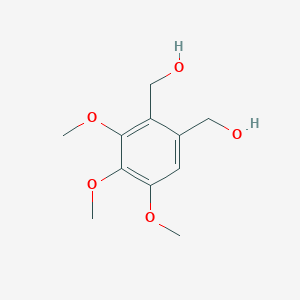
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
